![molecular formula C28H55NaO6S B13762859 Sodium (8-methylnonyl) 9-(sulfooxy)stearate CAS No. 67815-96-7](/img/structure/B13762859.png)
Sodium (8-methylnonyl) 9-(sulfooxy)stearate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (8-methylnonyl) 9-(sulfooxy)stearate involves the esterification of octadecanoic acid with 8-methylnonanol, followed by sulfonation . The reaction conditions typically include the use of a strong acid catalyst and controlled temperature to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions . The process is optimized for high yield and purity, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Sodium (8-methylnonyl) 9-(sulfooxy)stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
Sodium (8-methylnonyl) 9-(sulfooxy)stearate is utilized in the pharmaceutical industry primarily as an emulsifier and stabilizer in drug formulations. Its properties enhance the bioavailability of active pharmaceutical ingredients by improving solubility and stability.
- Emulsification : It helps in formulating creams and ointments where oil and water phases need to be mixed uniformly, thus ensuring consistent dosing of active ingredients.
- Tablet Production : As a lubricant, it facilitates the manufacturing of tablets by preventing sticking during the compression process. This enhances the uniformity and release profile of the tablets .
Cosmetic Applications
In cosmetics, this compound serves multiple functions:
- Surfactant : It acts as a cleansing agent in facial cleansers and shampoos, helping to remove dirt and oil from skin and hair.
- Stabilizer : In lotions and creams, it stabilizes emulsions, preventing separation of oil and water phases. This ensures a smooth application and enhances product shelf life .
Food Industry Applications
Interestingly, this compound finds its way into food products as well:
- Food Emulsifier : It assists in blending fats and oils with water-based ingredients, improving texture and consistency in products like sauces and dressings.
- Stabilizer : It helps maintain the stability of food formulations during storage by preventing phase separation .
Industrial Applications
The compound is also used in various industrial applications:
- Textile Industry : As a softening agent, it enhances the feel of fabrics during the finishing process. This results in softer textiles that are more appealing to consumers.
- Paints and Coatings : this compound acts as a gelling agent in paints, modifying viscosity for better application and drying characteristics .
Case Study 1: Pharmaceutical Formulation
A study highlighted the effectiveness of this compound as an emulsifier in topical formulations for treating skin conditions. The inclusion of this compound improved the stability of the emulsion over time compared to formulations without it.
Case Study 2: Cosmetic Stability
In a comparative analysis of various emulsifiers in cosmetic creams, this compound demonstrated superior performance in maintaining emulsion stability under varying temperature conditions. This study underscored its potential for use in high-performance cosmetic products.
Mechanism of Action
The mechanism of action of Sodium (8-methylnonyl) 9-(sulfooxy)stearate involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of hydrophobic compounds . The molecular targets include lipid membranes and hydrophobic molecules, facilitating their dispersion in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium stearate
Comparison
Compared to similar compounds, Sodium (8-methylnonyl) 9-(sulfooxy)stearate has a unique structure that provides distinct surfactant properties . Its longer alkyl chain and sulfooxy group contribute to its higher efficiency in reducing surface tension and solubilizing hydrophobic compounds .
Biological Activity
Sodium (8-methylnonyl) 9-(sulfooxy)stearate is a surfactant compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This compound belongs to a class of sulfonated fatty acids which can exhibit various biological effects, including antimicrobial, anti-inflammatory, and emulsifying properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₃₆NaO₃S
- Molecular Weight : Approximately 350.55 g/mol
- Chemical Structure : The compound features a long hydrophobic tail derived from stearic acid and a sulfonate group that enhances its solubility in aqueous environments.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This effect is believed to be mediated through the modulation of signaling pathways associated with inflammation .
Emulsifying Agent
Due to its surfactant properties, this compound is utilized in nanoemulsion formulations aimed at enhancing drug delivery systems. Its ability to stabilize emulsions makes it a valuable component in pharmaceutical and cosmetic formulations .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against biofilms formed by Pseudomonas aeruginosa. The results indicated that the compound significantly reduced biofilm formation and disrupted existing biofilms, suggesting potential applications in treating infections associated with biofilm-forming bacteria .
Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory mechanisms of this compound. It was found to downregulate the expression of NF-kB, a key transcription factor involved in inflammatory responses. This suggests that this compound could be beneficial in managing chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Properties
CAS No. |
67815-96-7 |
---|---|
Molecular Formula |
C28H55NaO6S |
Molecular Weight |
542.8 g/mol |
IUPAC Name |
sodium;[1-(8-methylnonoxy)-1-oxooctadecan-9-yl] sulfate |
InChI |
InChI=1S/C28H56O6S.Na/c1-4-5-6-7-8-12-17-22-27(34-35(30,31)32)23-18-13-9-14-19-24-28(29)33-25-20-15-10-11-16-21-26(2)3;/h26-27H,4-25H2,1-3H3,(H,30,31,32);/q;+1/p-1 |
InChI Key |
GNBIPBCPWNLULT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)OCCCCCCCC(C)C)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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